molecular formula C40H37N9O8 B10821877 PROTAC BRD4 Degrader-1 CAS No. 2133360-00-4

PROTAC BRD4 Degrader-1

Número de catálogo B10821877
Número CAS: 2133360-00-4
Peso molecular: 771.8 g/mol
Clave InChI: FXNACIMQXOPNJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PROTAC BRD4 Degrader-1 is a small molecule designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the PROteolysis TArgeting Chimera (PROTAC) technology, which utilizes the cell’s ubiquitin-proteasome system to selectively degrade target proteins. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression and are implicated in various cancers and inflammatory diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-1 involves the conjugation of a ligand for BRD4 with a ligand for an E3 ubiquitin ligase, typically Cereblon. The synthetic route generally includes the following steps:

    Synthesis of BRD4 Ligand: This involves the preparation of a small molecule that specifically binds to the bromodomain of BRD4.

    Synthesis of Cereblon Ligand: This involves the preparation of a molecule that binds to the Cereblon E3 ligase.

    Linker Attachment: A chemical linker is used to connect the BRD4 ligand and the Cereblon ligand. The choice of linker can affect the efficacy and selectivity of the PROTAC molecule.

Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic route while ensuring high purity and yield. This typically requires optimization of reaction conditions, such as temperature, solvent, and reaction time, as well as purification techniques like chromatography .

Types of Reactions:

    Substitution Reactions: The synthesis of the ligands and the attachment of the linker often involve nucleophilic substitution reactions.

    Coupling Reactions: The final step of conjugating the BRD4 ligand with the Cereblon ligand via the linker often involves coupling reactions, such as amide bond formation.

Common Reagents and Conditions:

    Reagents: Common reagents include nucleophiles, electrophiles, coupling agents (e.g., EDC, DCC), and solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and may require specific temperatures and pH conditions.

Major Products: The major product of these reactions is the this compound molecule, which is characterized by its ability to bind both BRD4 and Cereblon, facilitating the degradation of BRD4 .

Aplicaciones Científicas De Investigación

PROTAC BRD4 Degrader-1 has a wide range of applications in scientific research:

Mecanismo De Acción

PROTAC BRD4 Degrader-1 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The mechanism involves:

Comparación Con Compuestos Similares

PROTAC BRD4 Degrader-1 can be compared with other PROTAC molecules targeting BET proteins:

    PROTAC BRD2/BRD4 Degrader-1: This compound targets both BRD2 and BRD4, offering broader BET protein degradation but with potential for off-target effects.

    ARV-825: Another PROTAC targeting BRD4, known for its high potency and selectivity.

    dBET1: A PROTAC that targets BRD4 and has been shown to effectively degrade BRD4 in various cancer cell lines.

The uniqueness of this compound lies in its specific design to target BRD4 with high selectivity and efficacy, making it a valuable tool for both research and therapeutic applications .

Propiedades

Número CAS

2133360-00-4

Fórmula molecular

C40H37N9O8

Peso molecular

771.8 g/mol

Nombre IUPAC

2-[2-[4-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]triazol-1-yl]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C40H37N9O8/c1-22-34(23(2)57-44-22)25-12-13-30-28(18-25)36(24-8-5-4-6-9-24)48(40(55)46(30)3)20-26-19-47(45-43-26)16-17-56-21-33(51)41-29-11-7-10-27-35(29)39(54)49(38(27)53)31-14-15-32(50)42-37(31)52/h4-13,18-19,31,36H,14-17,20-21H2,1-3H3,(H,41,51)(H,42,50,52)

Clave InChI

FXNACIMQXOPNJG-UHFFFAOYSA-N

SMILES canónico

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.